molecular formula C17H14N2OS B2787262 (2Z)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide CAS No. 78374-74-0

(2Z)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide

Cat. No.: B2787262
CAS No.: 78374-74-0
M. Wt: 294.37
InChI Key: PPTSXUXYFAPLKW-YGWYKEQZSA-N
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Description

(2Z)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring fused with a benzene ring, a phenylacrylamide moiety, and a specific (2Z,NZ) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide typically involves the following steps:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved by the cyclization of appropriate precursors such as 2-aminothiophenol with α-haloketones under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the benzothiazole ring through alkylation reactions using methyl iodide or similar reagents.

    Formation of the Phenylacrylamide Moiety: The phenylacrylamide moiety is synthesized by the reaction of aniline with acryloyl chloride under basic conditions to form N-phenylacrylamide.

    Coupling Reaction: The final step involves the coupling of the 3-methylbenzothiazole derivative with N-phenylacrylamide under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acrylamide moiety, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

(2Z)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: It is used in the development of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (2Z)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as monoamine oxidase, which is involved in the metabolism of neurotransmitters.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-2-methylbenzothiazolium iodide
  • Thiazolo[5,4-d]thiazoles
  • Imidazo[1,2-b]thiazole-chalcones

Uniqueness

(2Z)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide is unique due to its specific (2Z,NZ) configuration and the combination of a benzothiazole ring with a phenylacrylamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(Z)-N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-19-14-9-5-6-10-15(14)21-17(19)18-16(20)12-11-13-7-3-2-4-8-13/h2-12H,1H3/b12-11-,18-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTSXUXYFAPLKW-DLDAZZGJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2SC1=NC(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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